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molecular formula C14H16O3 B8559632 2,4-Dihydroxy-4b,6,7,8,8a,10-hexahydrophenanthren-9(5H)-one CAS No. 61850-53-1

2,4-Dihydroxy-4b,6,7,8,8a,10-hexahydrophenanthren-9(5H)-one

Cat. No. B8559632
M. Wt: 232.27 g/mol
InChI Key: IFNLURCKZWZWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04034045

Procedure details

To a flask equipped with a stirrer, dropping funnel, condenser, and gas inlet tube maintained under a nitrogen atmosphere, there is added 23.2 g. (0.1 mole) of 2,4-dihydroxy-4b,5,6,7,8,8a,9,10-octahydro-9-oxo-phenanthrene, 20 g. (0.15 mole) of dimethyl sulfate, 22 g. (0.16 mole) of dry potassium carbonate and 500 ml. of dry acetone, the resulting mixture is then refluxed with stirring overnight. The resulting suspension is cooled, 5 ml. of water is added and stirring is continued for an additional 5 minutes. The mixture is filtered, and the filtrate is concentrated to dryness. The resulting residue is recrystallized from acetone/methanol to give 2,4-dimethoxy-4b,5,6,7,8,8a,9,10-octahydro-9-oxo-phenanthrene; m.p. 130°-131° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0.16 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[C:14](O)[C:13]2[CH:12]3[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11]3)C(=O)[CH2:5][C:4]=2[CH:3]=1.S([O:23][CH3:24])(OC)(=O)=O.[C:25](=[O:28])([O-])[O-].[K+].[K+].[CH3:31]C(C)=O>O>[CH3:31][O:1][C:2]1[CH:15]=[C:14]([O:28][CH3:25])[C:13]2[CH:12]3[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11]3)[C:24](=[O:23])[CH2:5][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
OC1=CC=2CC(C3CCCCC3C2C(=C1)O)=O
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0.16 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
there is added 23.2 g
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for an additional 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from acetone/methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=2CC(C3CCCCC3C2C(=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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